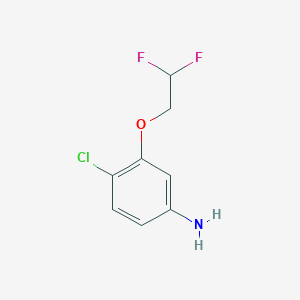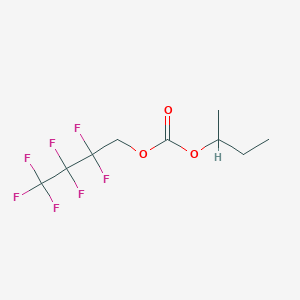
4-Chloro-3-(2,2-difluoroethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H8ClF2NO and a molecular weight of 207.61 g/mol It is a derivative of aniline, where the aniline ring is substituted with a chloro group at the 4-position and a difluoroethoxy group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2,2-difluoroethoxy)aniline typically involves the following steps:
Starting Material: The synthesis begins with trichloromethoxybenzene.
Selective Fluorination: Trichloromethoxybenzene undergoes selective fluorination using hydrogen fluoride to produce chlorodifluoromethoxybenzene.
Reduction: Finally, the nitro group is reduced to an amino group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of selective fluorination, nitration, and reduction, but with optimized reaction conditions and catalysts to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-(2,2-difluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present.
Substitution: The chloro and difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-(2,2-difluoroethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-(2,2-difluoroethoxy)aniline: This compound has a similar structure but with the chloro and difluoroethoxy groups at different positions.
4-Chloro-2-(2,2-difluoroethoxy)aniline: Another isomer with the difluoroethoxy group at the 2-position.
Uniqueness
4-Chloro-3-(2,2-difluoroethoxy)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chloro and difluoroethoxy groups can affect the compound’s interaction with other molecules and its overall properties .
Eigenschaften
Molekularformel |
C8H8ClF2NO |
|---|---|
Molekulargewicht |
207.60 g/mol |
IUPAC-Name |
4-chloro-3-(2,2-difluoroethoxy)aniline |
InChI |
InChI=1S/C8H8ClF2NO/c9-6-2-1-5(12)3-7(6)13-4-8(10)11/h1-3,8H,4,12H2 |
InChI-Schlüssel |
MLMXWRSSAAIURL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)OCC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Bromo-1-(cyclohexylmethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12090193.png)
![Tert-butyl-dimethyl-[(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12090197.png)


![4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride](/img/structure/B12090235.png)

![N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12090250.png)
![tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B12090258.png)
